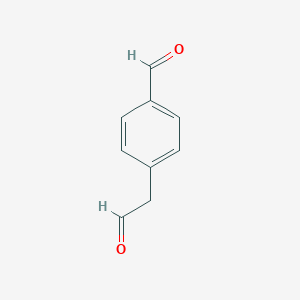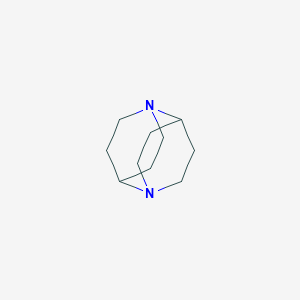
Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-, also known as DEAE-pyridine, is a chemical compound that has been widely used in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound that is commonly found in many natural products and synthetic materials. DEAE-pyridine has been synthesized using various methods, and its unique properties have made it a valuable tool for studying biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-e is not well understood, but it is believed to involve the formation of a covalent bond between the compound and the target molecule. This covalent bond can alter the structure and function of the target molecule, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-e has been shown to have a variety of biochemical and physiological effects, including the modification of protein structure and function, the inhibition of enzyme activity, and the alteration of cell membrane properties. These effects can be useful for studying various biological processes, including signal transduction, protein-protein interactions, and membrane transport.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-e in lab experiments include its ability to modify proteins and other biomolecules in a controlled and specific manner, its relatively low cost and ease of synthesis, and its compatibility with a wide range of experimental conditions. However, there are also limitations to using Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-e, including the potential for non-specific modification of proteins and other biomolecules, the limited stability of the compound under certain experimental conditions, and the potential for toxicity or other adverse effects.
Direcciones Futuras
There are many potential future directions for research involving Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-e. One area of interest is the development of new synthetic methods for the compound, which could improve its stability, specificity, and overall utility in scientific research. Another area of interest is the application of Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-e in the study of specific biological processes, such as protein folding and aggregation, membrane transport, and enzymatic activity. Additionally, there may be opportunities to use Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-e in the development of new drugs or other therapeutic agents for the treatment of various diseases and conditions.
Métodos De Síntesis
Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-e can be synthesized using a variety of methods, including the reaction of pyridine with diethylamine and epichlorohydrin, or the reaction of pyridine with diethylamine and 3-chloro-2-hydroxypropyltrimethylammonium chloride. These methods result in the formation of a quaternary ammonium salt, which can be further treated with sodium hydroxide to yield Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-e.
Aplicaciones Científicas De Investigación
Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-e has been widely used in scientific research as a reagent for the modification of proteins and other biomolecules. It can be used to introduce positively charged amino groups into proteins, which can be useful for studying protein-protein interactions and other biochemical processes. Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-e has also been used in the synthesis of various compounds, including pyridine-based ligands for metal ions and other organic molecules.
Propiedades
Número CAS |
102206-54-2 |
|---|---|
Nombre del producto |
Pyridine, 3-((2-(diethylamino)ethoxy)methyl)- |
Fórmula molecular |
C12H20N2O |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(pyridin-3-ylmethoxy)ethanamine |
InChI |
InChI=1S/C12H20N2O/c1-3-14(4-2)8-9-15-11-12-6-5-7-13-10-12/h5-7,10H,3-4,8-9,11H2,1-2H3 |
Clave InChI |
ZXYQSKPNANNMKG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOCC1=CN=CC=C1 |
SMILES canónico |
CCN(CC)CCOCC1=CN=CC=C1 |
Otros números CAS |
102206-54-2 |
Sinónimos |
N,N-diethyl-2-(pyridin-3-ylmethoxy)ethanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




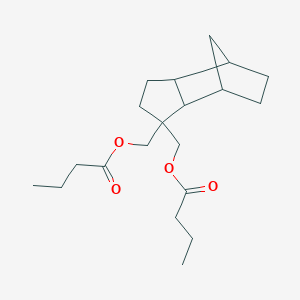


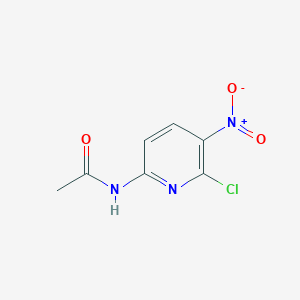
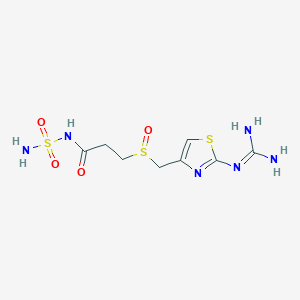
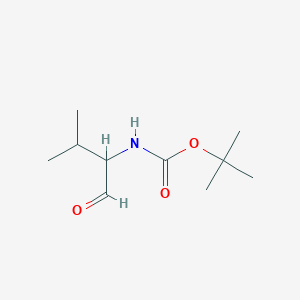
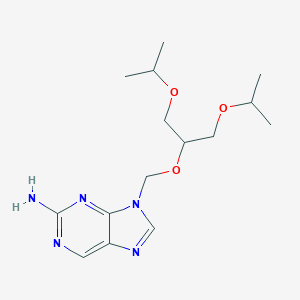

![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)
